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molecular formula C19H30O2 B8665991 Benzaldehyde, 5-dodecyl-2-hydroxy- CAS No. 77635-21-3

Benzaldehyde, 5-dodecyl-2-hydroxy-

Cat. No. B8665991
M. Wt: 290.4 g/mol
InChI Key: GGHYSWAOXYBGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856583

Procedure details

A 2 liter round-bottomed flask was charged with magnesium turnings (12.2 g, 0.50 mole), methanol (133 ml), toluene (60 ml), and magnesium methoxide solution (10 ml of an 8% w/w solution of magnesium methoxide in methanol). The reaction mixture was heated to 45° C. at which point the magnesium dissolution became vigorous. The temperature of the reaction mixture was maintained between 45° and 55° C. Para-dodecyl phenol (128.0 g, 0.50 mol) dissolved in toluene (125 ml) was added in one portion to the reaction mixture which was then maintained at 65° C. for one hour. Glacial acetic acid (30.1 g, 0.50 mol) was added over a 1 hour period, while maintaining the reaction mixture at reflux (65°-66° C.). The reaction flask was then rigged for fractional distillation and the methanol/toluene azeotrope was distilled off until an internal temperature of 85° C. was reached. A total of 117 g of distillate, assaying 65% methanol and 35% toluene, was collected. Toluene (130 g) was added to the reaction mixture in one portion. Paraformaldehyde (45.0 g) slurried in toluene (90 g) was then added over a 90 minute period. During the addition, the reaction mixture was maintained at a temperature of 85°-90° C. allowing a continuous distillation of the volatile reaction by-products. When the paraformaldehyde addition was complete, the reaction mixture was maintained at 90° C. for an additional 90 minutes. The reaction mass was then cooled to 35° C. and 500 ml of 20% v/v sulfuric acid was added. The hydrolysis mass was then stirred for an additional 45 minutes. After phase separation, the organic phase was washed twice with 200 ml portions of water. The washed organic phase was then separated, dried and rendered free of the solvent to yield crude 5-dodecyl salicylaldehyde. A 65% yield was obtained.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
30.1 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].C[O-].[Mg+2].C[O-].[CH2:7]([C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:26](O)(=[O:28])C>CO.C1(C)C=CC=CC=1>[CH2:7]([C:19]1[CH:20]=[C:21]([CH:26]=[O:28])[C:22]([OH:25])=[CH:23][CH:24]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Mg+2].C[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
133 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
128 g
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
30.1 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The hydrolysis mass was then stirred for an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained between 45° and 55° C
ADDITION
Type
ADDITION
Details
was added in one portion to the reaction mixture which
TEMPERATURE
Type
TEMPERATURE
Details
was then maintained at 65° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (65°-66° C.)
DISTILLATION
Type
DISTILLATION
Details
The reaction flask was then rigged for fractional distillation
DISTILLATION
Type
DISTILLATION
Details
the methanol/toluene azeotrope was distilled off until an internal temperature of 85° C.
CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
Toluene (130 g) was added to the reaction mixture in one portion
ADDITION
Type
ADDITION
Details
was then added over a 90 minute period
Duration
90 min
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at a temperature of 85°-90° C.
DISTILLATION
Type
DISTILLATION
Details
a continuous distillation of the volatile reaction by-products
ADDITION
Type
ADDITION
Details
When the paraformaldehyde addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained at 90° C. for an additional 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was then cooled to 35° C.
ADDITION
Type
ADDITION
Details
500 ml of 20% v/v sulfuric acid was added
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase was washed twice with 200 ml portions of water
CUSTOM
Type
CUSTOM
Details
The washed organic phase was then separated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=CC=C(C(C=O)=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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